

The Discovery and Isolation of (+)-Intermedine from Comfrey: A Technical Guide

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Compound of Interest

Compound Name: (+)-Intermedine

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Abstract

(+)-Intermedine, a pyrrolizidine alkaloid (PA) found in comfrey (*Symphytum officinale* L.), has garnered significant scientific attention due to its potential hepatotoxicity. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of **(+)-Intermedine**. It details comprehensive experimental protocols for its extraction and purification from comfrey roots, presents quantitative data on its occurrence, and elucidates its molecular mechanism of toxicity through a detailed signaling pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

Comfrey (*Symphytum officinale* L.) has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory disorders and musculoskeletal injuries. However, the presence of hepatotoxic pyrrolizidine alkaloids (PAs) has led to restrictions on its internal use in many countries. Among the various PAs identified in comfrey, **(+)-Intermedine**, along with its stereoisomer lycopsamine and their respective N-oxides and acetylated derivatives, are predominant constituents, particularly in the roots.^{[1][2]} The discovery of these toxic compounds has necessitated the development of robust methods for their isolation and characterization to better understand their biological effects and to ensure the safety of comfrey-derived products.

Quantitative Analysis of (+)-Intermedine in Comfrey

The concentration of **(+)-Intermedine** and other PAs in comfrey can vary significantly depending on the plant part, geographical origin, and growing conditions.^[1] Roots consistently show higher concentrations of PAs compared to the leaves.^[1] A summary of reported quantitative data is presented in Table 1.

Plant Part	Alkaloid	Concentration Range	Analytical Method	Reference
Comfrey Root	Intermedine	4 to 11 times higher than in leaves	HPLC-MS/MS	^[1]
Comfrey Root	Total PAs (including Intermedine)	1380 to 8320 µg/g	Not Specified	^[3]
Comfrey Leaf	Intermedine	Lower concentrations than roots	HPLC-MS/MS	^[1]
Comfrey Leaf	Total PAs (including Intermedine)	15 to 55 µg/g	Not Specified	^[3]

Table 1: Quantitative Data of Pyrrolizidine Alkaloids in Symphytum officinale

Experimental Protocol for the Isolation of (+)-Intermedine

The following protocol is a synthesized methodology based on established procedures for the isolation of pyrrolizidine alkaloids from comfrey.^[4]^[5]

Extraction

- Plant Material Preparation: Air-dry and finely powder the roots of Symphytum officinale.

- Solvent Extraction:
 - Macerate the powdered root material in methanol (or a 1:1 methanol:water solution) at a solid-to-liquid ratio of 1:10 (w/v).[\[4\]](#)
 - Perform the extraction at room temperature with continuous stirring for 24 hours.
 - Alternatively, use sonication or heating under reflux to improve extraction efficiency.
 - Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

- Acidification: Dissolve the crude extract in 0.5 M sulfuric acid.
- Defatting: Wash the acidic aqueous solution with diethyl ether or chloroform to remove non-alkaloidal, lipophilic compounds. Discard the organic phase.
- Basification: Adjust the pH of the aqueous phase to approximately 9-10 with ammonium hydroxide.
- Alkaloid Extraction: Extract the free base alkaloids from the basified aqueous solution with chloroform or dichloromethane.
- Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude alkaloid mixture.

Reduction of Pyrrolizidine Alkaloid N-oxides

A significant portion of PAs in comfrey exists as N-oxides. Reduction to the corresponding tertiary amines is a critical step for comprehensive isolation.

- Reduction Reaction:
 - Dissolve the crude alkaloid mixture in dilute hydrochloric acid.
 - Add zinc dust in small portions with stirring.[\[6\]](#)

- Allow the reaction to proceed for 2-4 hours at room temperature.
- Work-up:
 - Filter the reaction mixture to remove excess zinc.
 - Basify the filtrate with ammonium hydroxide to pH 9-10.
 - Extract the reduced alkaloids with chloroform.
 - Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the reduced crude alkaloid fraction.

Chromatographic Purification

- Column Chromatography:
 - Subject the reduced crude alkaloid fraction to column chromatography on silica gel.
 - Elute with a gradient of chloroform and methanol, with increasing polarity.
 - Collect fractions and monitor by thin-layer chromatography (TLC) using a Dragendorff's reagent for visualization of alkaloids.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Pool fractions containing **(+)-Intermedine** and its isomers.
 - Perform preparative HPLC on a C18 column.
 - Use a mobile phase of acetonitrile and water with a suitable buffer (e.g., ammonium formate) to achieve separation of **(+)-Intermedine** from its stereoisomer, lycopsamine.
- Final Purification:
 - Collect the fraction corresponding to **(+)-Intermedine** and remove the solvent under reduced pressure.

- The purity of the isolated **(+)-Intermedine** can be assessed by analytical HPLC and spectroscopic methods.

Spectroscopic Data for (+)-Intermedine

The structure of isolated **(+)-Intermedine** is confirmed through various spectroscopic techniques.

Spectroscopic Data	Description
¹ H NMR	The proton NMR spectrum will show characteristic signals for the pyrrolizidine core and the necic acid moiety. Key signals include those for the protons adjacent to the nitrogen and the ester linkage.
¹³ C NMR	The carbon NMR spectrum will display resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the ester group and the carbons of the pyrrolizidine ring system.
Mass Spectrometry (MS)	Electrospray ionization mass spectrometry (ESI-MS) will typically show a protonated molecular ion [M+H] ⁺ . Fragmentation patterns can provide further structural information.

Table 2: Key Spectroscopic Features of **(+)-Intermedine**

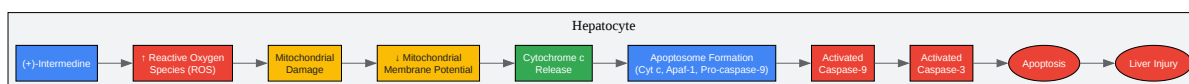
Biological Activity and Signaling Pathway

(+)-Intermedine is known to exhibit significant hepatotoxicity. Studies have shown that it induces cell death in hepatocytes through a mitochondria-mediated apoptotic pathway.^{[4][7]}

Signaling Pathway of (+)-Intermedine-Induced Hepatotoxicity

The proposed signaling pathway for **(+)-Intermedine**-induced hepatotoxicity is as follows:

- Induction of Oxidative Stress: **(+)-Intermedine** treatment leads to an overproduction of reactive oxygen species (ROS) within the hepatocytes.[7]
- Mitochondrial Damage: The excess ROS causes damage to the mitochondria, leading to a decrease in the mitochondrial membrane potential.[4]
- Cytochrome c Release: The change in mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.[7]
- Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9.
- Execution of Apoptosis: Activated caspase-9 subsequently activates the executioner caspase, caspase-3. Activated caspase-3 orchestrates the degradation of cellular components, leading to apoptosis and ultimately, liver injury.[4]

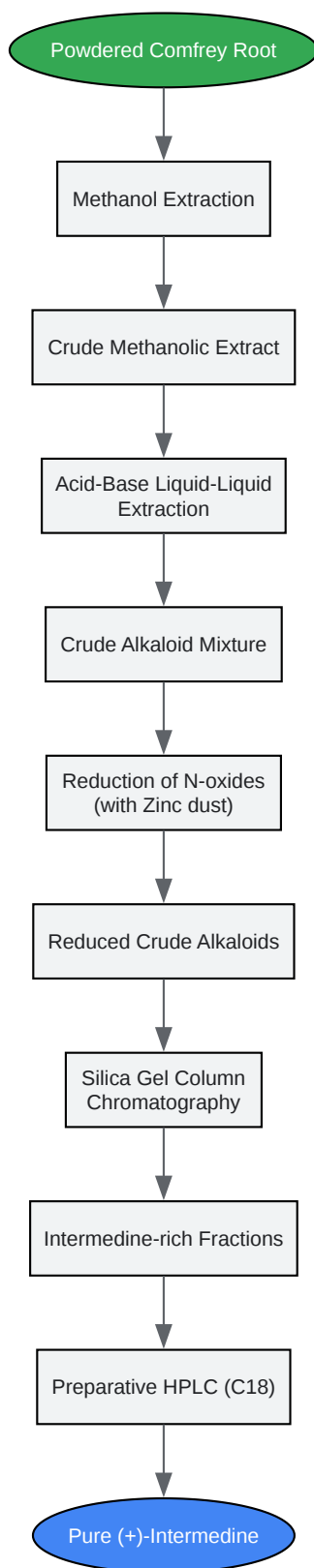


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Figure 1: Signaling Pathway of **(+)-Intermedine**-Induced Hepatotoxicity.

Experimental Workflow for Isolation

The overall workflow for the isolation of **(+)-Intermedine** from comfrey roots is depicted in the following diagram.



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Figure 2: Experimental Workflow for the Isolation of **(+)-Intermedine**.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of **(+)-Intermedine** from comfrey. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers. The elucidation of the hepatotoxic signaling pathway of **(+)-Intermedine** underscores the importance of continued research into the biological effects of pyrrolizidine alkaloids. A thorough understanding of the chemistry and toxicology of these compounds is essential for the safe use of botanical products and for the development of new therapeutic agents.

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